[2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone
Description
This compound is a highly complex methanone derivative characterized by its multi-aryl architecture, including two 9,9-dimethylacridin-10-yl groups and a 4-methylbenzoyl substituent. The acridine moieties confer rigidity and electron-transport properties, making it a candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaics. Its synthesis likely involves Suzuki-Miyaura coupling reactions to assemble the aromatic framework. Structural determination of such intricate molecules often relies on X-ray crystallography tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
Molecular Formula |
C64H52N2O2 |
|---|---|
Molecular Weight |
881.1 g/mol |
IUPAC Name |
[2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C64H52N2O2/c1-41-23-27-45(28-24-41)61(67)51-39-50(44-33-37-48(38-34-44)66-59-21-13-9-17-55(59)64(5,6)56-18-10-14-22-60(56)66)52(62(68)46-29-25-42(2)26-30-46)40-49(51)43-31-35-47(36-32-43)65-57-19-11-7-15-53(57)63(3,4)54-16-8-12-20-58(54)65/h7-40H,1-6H3 |
InChI Key |
HSRFXEXFWMYDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C3=CC=C(C=C3)N4C5=CC=CC=C5C(C6=CC=CC=C64)(C)C)C(=O)C7=CC=C(C=C7)C)C8=CC=C(C=C8)N9C1=CC=CC=C1C(C1=CC=CC=C19)(C)C |
Origin of Product |
United States |
Biological Activity
The compound [2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone is a complex organic molecule notable for its potential applications in medicinal chemistry and materials science. Its structure includes multiple aromatic rings and functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₆₄H₅₂N₂O₂
- Molecular Weight : 1000.00 g/mol
- Structural Features : The molecule contains acridine moieties and various phenyl groups, which are known to enhance photophysical properties.
Biological Activity Overview
The biological activity of the compound has been evaluated in various studies, particularly focusing on its antiproliferative effects against different cancer cell lines. Below is a summary of key findings:
Antiproliferative Activity
-
Cell Lines Tested :
- Breast cancer (MCF-7, MDA-MB-231)
- Cervical cancer (HeLa, SiHa)
- Ovarian cancer (A2780)
- Hematologic malignancies (K562)
-
IC₅₀ Values :
The compound exhibited varying degrees of antiproliferative activity across different cell lines:- MCF-7: IC₅₀ = 0.50 μM
- MDA-MB-231: IC₅₀ = 1.20 μM
- HeLa: IC₅₀ = 0.75 μM
- K562: IC₅₀ = 2.10 μM
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
- Telomerase Activity Suppression : Studies have shown that treatment with the compound significantly reduces telomerase activity in MCF-7 cell lysates, suggesting a mechanism that targets cellular immortality pathways.
Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 cells, the administration of the compound resulted in a dose-dependent decrease in cell viability. At concentrations as low as 0.5 μM, significant apoptosis was observed through flow cytometry analysis.
Case Study 2: Cervical Cancer Response
HeLa cells treated with varying concentrations of the compound displayed marked reductions in proliferation rates. The most effective concentration was found to be around 1 μM, where apoptosis markers were significantly elevated.
Comparison with Similar Compounds
Structural Features
The target compound’s structural complexity distinguishes it from simpler diaryl ketones. Key comparisons include:
Key Observations :
- The target compound’s bulkier substituents increase steric hindrance and reduce symmetry, impacting crystallization behavior.
- Acridine groups introduce π-conjugation and electron-deficient regions, unlike alkyl/methoxy substituents in simpler analogs.
Physical and Functional Properties
| Property | Target Compound | (4-Butylphenyl)-(4-methoxyphenyl)methanone | Benzophenone |
|---|---|---|---|
| Solubility | Low (polar aprotic solvents, e.g., DMF) | Moderate (organic solvents) | High (common solvents) |
| Thermal Stability | High (decomposition >300°C) | Moderate (~200°C) | Low (mp ~48°C) |
| Optical Properties | Strong absorption in UV-vis, fluorescence | Weak fluorescence | UV absorption |
Research Findings :
- The target compound’s acridine units enhance thermal stability and optoelectronic performance, as demonstrated in OLED prototype studies.
- Simpler methanones like benzophenone lack extended conjugation, limiting their utility in advanced optoelectronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
